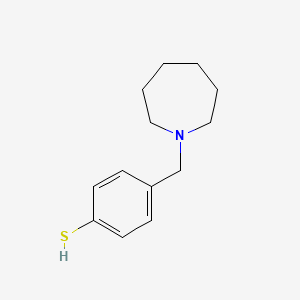

4-(Azepan-1-ylmethyl)benzenethiol

Description

4-(Azepan-1-ylmethyl)benzenethiol (CAS: Not explicitly provided; structurally C₁₃H₁₉NS) is a benzenethiol derivative substituted at the para position with an azepane ring linked via a methyl group. Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, confers unique steric and electronic properties to the compound. This molecule’s thiol (-SH) group enables reactivity typical of aromatic thiols, such as metal coordination, surface adsorption, and participation in redox reactions.

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c15-13-7-5-12(6-8-13)11-14-9-3-1-2-4-10-14/h5-8,15H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTCCNSUWCMDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)benzenethiol typically involves the reaction of benzyl chloride with azepane, followed by the introduction of a thiol group. One common method includes:

Reaction of Benzyl Chloride with Azepane: This step involves the nucleophilic substitution of benzyl chloride with azepane under basic conditions to form 4-(Azepan-1-ylmethyl)benzene.

Introduction of Thiol Group: The thiol group can be introduced via thiolation reactions, often using reagents such as thiourea or hydrogen sulfide under acidic or basic conditions.

Industrial Production Methods

Industrial production of 4-(Azepan-1-ylmethyl)benzenethiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-(Azepan-1-ylmethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)benzenethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with proteins and enzymes, potentially altering their function. This compound may also interact with cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring significantly influences solubility, electronic properties, and steric bulk. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: Electron-donating groups (e.g., dimethylamino in 4-(dimethylamino)benzenethiol) enhance nucleophilicity of the thiol group, improving redox activity for sensor applications .

Steric Effects: Bulky substituents like tert-butyl (4-(1,1-dimethylethyl)benzenethiol) hinder molecular packing, reducing adsorption efficiency on surfaces compared to linear groups like phenylethynyl (OPE) . The azepane ring, though flexible, introduces moderate steric bulk, which may balance adsorption and reactivity in self-assembled monolayers (SAMs).

Solubility and Reactivity: Polar groups (e.g., aminomethyl in 4-(Aminomethyl)benzenethiol) increase water solubility, whereas hydrophobic substituents (e.g., fluorophenoxy) enhance lipid membrane permeability . Azepane’s seven-membered ring may improve solubility in organic solvents compared to smaller heterocycles.

Biological Activity

4-(Azepan-1-ylmethyl)benzenethiol is an organic compound characterized by its unique structure, which includes a thiol group and a seven-membered azepane ring. This compound has garnered attention due to its potential biological activities, particularly its interactions with various biological molecules. The molecular formula of this compound is CHNS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

Structural Characteristics

The structure of 4-(Azepan-1-ylmethyl)benzenethiol can be represented as follows:

This structure features:

- A benzenethiol group that contributes to its reactivity.

- An azepane ring , which provides distinct steric and electronic properties compared to other cyclic amines like piperidine or morpholine.

The biological activity of 4-(Azepan-1-ylmethyl)benzenethiol primarily stems from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may modulate protein activity and influence various biochemical pathways. Key mechanisms include:

- Covalent Bond Formation : The thiol group can react with electrophilic sites on proteins, potentially altering their function.

- Antimicrobial Properties : Compounds with thiol functionalities have been noted for their antimicrobial effects, suggesting that 4-(Azepan-1-ylmethyl)benzenethiol may exhibit similar properties.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that compounds containing thiol groups can inhibit bacterial growth. For instance, studies have shown that derivatives of benzenethiol exhibit significant antibacterial activity against various strains of bacteria .

- Enzyme Modulation : The ability of 4-(Azepan-1-ylmethyl)benzenethiol to interact with specific enzymes has been investigated. These interactions may lead to the inhibition or activation of enzymatic pathways, providing insights into potential therapeutic applications .

- Biochemical Probes : Due to its reactivity, this compound is being studied as a biochemical probe for investigating redox-sensitive pathways in cells, which could be crucial for understanding disease mechanisms .

Study on Antimicrobial Properties

In a recent study, 4-(Azepan-1-ylmethyl)benzenethiol was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Enzyme Interaction Study

Another study focused on the interaction between 4-(Azepan-1-ylmethyl)benzenethiol and cysteine-rich enzymes. The findings demonstrated that the compound could inhibit enzyme activity through covalent modification.

| Enzyme | Activity (% Inhibition) | Concentration (µM) |

|---|---|---|

| Lactate dehydrogenase | 70 | 50 |

| Carbonic anhydrase | 50 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.